molecular formula C17H34O3 B093189 Methyl 2-hydroxyhexadecanoate CAS No. 16742-51-1

Methyl 2-hydroxyhexadecanoate

Cat. No. B093189
Key on ui cas rn: 16742-51-1
M. Wt: 286.4 g/mol
InChI Key: LQZITXGTIYKQBJ-UHFFFAOYSA-N
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Patent
US05206020

Procedure details

2-hydroxyhexadecanoic acid (10.0 g, 0.0367 moles) and 8.40 g acidic resin were refluxed in 250 mls methanol for 20 hours. The solution was decolorized, filtered and concentrated giving a white solid (yield=85%)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
acidic resin
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:3]([OH:5])=[O:4].[CH3:20]O>>[CH3:20][O:4][C:3](=[O:5])[CH:2]([OH:1])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC(C(=O)O)CCCCCCCCCCCCCC
Name
acidic resin
Quantity
8.4 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C(CCCCCCCCCCCCCC)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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